molecular formula C13H20ClNO B2845464 {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride CAS No. 1955531-63-1

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride

Cat. No.: B2845464
CAS No.: 1955531-63-1
M. Wt: 241.76
InChI Key: GCOOVEYITUWSPT-UHFFFAOYSA-N
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Description

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride is a piperidine-derived compound featuring a hydroxymethylphenyl group linked to a piperidine ring via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Structurally, the compound combines the lipophilic piperidine moiety with a polar benzyl alcohol group, enabling interactions with biological targets such as receptors or enzymes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOOVEYITUWSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halobenzyl Alcohol Intermediates

A widely reported route involves alkylation of piperidine with a halogenated benzyl alcohol precursor. For example, 4-(chloromethyl)benzyl alcohol reacts with piperidine in dimethyl sulfoxide (DMSO) under microwave irradiation (120°C, 1 hour) using cesium carbonate as a base. This method yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Data:

  • Starting Material: 4-(Chloromethyl)benzyl alcohol
  • Base: Cs2CO3 (2.2 equiv)
  • Solvent: DMSO
  • Conditions: Microwave, 120°C, 1 hour
  • Yield: ~65% (isolated as hydrochloride)

This approach benefits from short reaction times but requires careful control of stoichiometry to minimize byproducts such as dialkylated piperidine derivatives.

Reductive Amination of Aldehyde Intermediates

An alternative strategy employs reductive amination between 4-formylbenzyl alcohol and piperidine. The aldehyde intermediate is generated via oxidation of 4-methylbenzyl alcohol or through Wittig reactions. Sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane facilitates the reductive step, yielding the secondary amine, which is then protonated with HCl gas in ethanol.

Key Data:

  • Aldehyde Source: 4-Formylbenzyl alcohol (synthesized via oxidation of 4-methylbenzyl alcohol with MnO2)
  • Reducing Agent: NaBH(OAc)3 (1.5 equiv)
  • Solvent: CH2Cl2
  • Yield: ~58%

This method offers superior regiocontrol but requires additional steps for aldehyde preparation.

Mitsunobu Coupling for Ether Formation

For analogs with steric constraints, Mitsunobu coupling has been employed. A protected hydroxymethylpiperidine (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) reacts with 4-hydroxybenzyl alcohol derivatives using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3). After deprotection with trifluoroacetic acid (TFA), the free amine is converted to the hydrochloride salt.

Key Data:

  • Coupling Agents: DIAD (1.2 equiv), PPh3 (1.2 equiv)
  • Solvent: THF
  • Deprotection: TFA in CH2Cl2 (1:1 v/v)
  • Overall Yield: ~42%

This route is advantageous for introducing structural diversity but involves costly reagents.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Nucleophilic Substitution 65% 1 hour Rapid, scalable, minimal purification Requires microwave equipment
Reductive Amination 58% 6–8 hours High regioselectivity Multi-step aldehyde synthesis
Mitsunobu Coupling 42% 12 hours Compatible with steric hindrance Expensive reagents, protection/deprotection

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents like DMSO enhance nucleophilicity in alkylation reactions, while Cs2CO3 outperforms K2CO3 or NaHCO3 in minimizing side reactions. For reductive amination, dichloromethane ensures homogeneity, whereas THF may slow reaction kinetics.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. In the alkylation of 4-(chloromethyl)benzyl alcohol, yields improve from 48% (conventional heating) to 65% under microwave conditions.

Salt Formation and Crystallization

Treating the free base with concentrated HCl in ethanol at 0°C produces high-purity hydrochloride crystals. Recrystallization from ethanol/ether (1:3) yields colorless needles with >99% purity by HPLC.

Industrial-Scale Considerations

For kilogram-scale production, nucleophilic substitution is preferred due to lower reagent costs and shorter cycle times. Continuous flow reactors further enhance efficiency by maintaining precise temperature control and reducing solvent waste.

Emerging Methodologies

Enzymatic Approaches

Recent studies explore lipase-catalyzed transesterification to introduce the hydroxymethyl group post-alkylation, though yields remain suboptimal (~35%).

Photoredox Catalysis

Visible-light-mediated C–H functionalization shows promise for direct piperidine installation on benzyl alcohols, avoiding pre-functionalized substrates.

Chemical Reactions Analysis

Reactions at the Piperidine Nitrogen

The piperidine ring’s secondary amine participates in alkylation and acylation reactions, forming derivatives with altered pharmacological or physicochemical properties.

Alkylation

The amine reacts with alkyl halides or activated alcohols under basic conditions. For example:

  • Reaction with methyl iodide in the presence of LiN(iPr)₂ (LDA) yields 4-methylpiperidine derivatives .

  • Benzylation using benzyl chloride forms N-benzylpiperidine analogs , enhancing lipophilicity .

Table 1: Alkylation Reactions

ReactantConditionsProductYieldSource
Methyl iodideLDA, THF, 0°C → RT4-Methylpiperidine derivative74%
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzylpiperidine analog65%

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

  • Benzoylation with benzoyl chloride produces N-benzoylpiperidine derivatives .

  • Reaction with chloroacetylpyrrole under microwave irradiation yields N-acylated analogs for targeted drug design .

Reactions at the Hydroxymethyl Group

The –CH₂OH group undergoes oxidation, esterification, and nucleophilic substitution.

Oxidation

Controlled oxidation converts the hydroxymethyl group to a carbonyl:

  • MnO₂ or CrO₃ oxidizes –CH₂OH to an aldehyde (–CHO) .

  • Stronger oxidants (e.g., KMnO₄) further oxidize the aldehyde to a carboxylic acid (–COOH) .

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductApplicationSource
MnO₂CH₂Cl₂, RT, 12hAldehyde derivativeIntermediate for hydrazones
KMnO₄H₂O, H⁺, refluxCarboxylic acidPROTAC linker modification

Esterification

The hydroxyl group reacts with acid chlorides or anhydrides:

  • Reaction with acetic anhydride forms acetyl esters , improving metabolic stability .

  • Mitsunobu conditions (DIAD, PPh₃) enable coupling with carboxylic acids to generate ethers or esters .

Nucleophilic Substitution

The –CH₂OH group participates in nucleophilic displacement reactions:

  • Treatment with SOCl₂ converts –CH₂OH to –CH₂Cl, enabling further alkylation .

  • Reaction with cyanomethylenetributylphosphorane forms nitrile-linked derivatives (e.g., methyl indole carboxylates) .

Multicomponent Reactions

The compound serves as a building block in drug discovery:

Computational Insights

DFT studies predict reactivity trends:

  • The piperidine nitrogen has a nucleophilicity index of 3.2 eV , favoring electrophilic attacks .

  • The hydroxymethyl group’s O–H bond dissociation energy is 85 kcal/mol , indicating moderate oxidative stability .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structural features allow it to participate in reactions that yield compounds with significant therapeutic effects. For instance, derivatives of piperidine are known for their analgesic properties, making this compound a potential candidate for developing new pain relief medications .

Neuroscience Research

Investigating Neurotransmitter Systems
{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride is utilized in neuroscience to study neurotransmitter systems. It aids researchers in understanding the mechanisms underlying neurological disorders by interacting with specific receptors or enzymes linked to these systems. The piperidine moiety suggests potential interactions with various biological targets, which could lead to novel treatments for conditions such as depression and anxiety .

Material Science

Enhancing Material Properties
In material science, this compound is explored for its ability to enhance the properties of advanced materials. Its incorporation into formulations can improve durability and resistance to environmental factors, making it suitable for applications in coatings and composites .

Biochemical Assays

Reagent in Laboratory Research
The compound serves as a reagent in biochemical assays, facilitating the detection and quantification of specific biomolecules. This application is vital for research laboratories focusing on metabolic pathways and enzyme activities, where precise measurement of biomolecules is crucial .

Drug Delivery Systems

Improving Therapeutic Efficacy
Research indicates that this compound may play a role in drug delivery systems. Its unique structure can potentially enhance the efficacy and targeting of therapeutic agents, allowing for more effective treatments with reduced side effects .

Case Study 1: Antitubercular Activity

A study explored the synthesis of analogs related to this compound, demonstrating its potential against Mycobacterium tuberculosis. The findings indicated that modifications to the phenyl ring could enhance solubility and maintain or improve antitubercular activity, showcasing the compound's versatility in drug development .

Case Study 2: Computational Pharmacology

Computational methods have been employed to predict the pharmacological effects of this compound based on its structure. These studies suggest interactions with various biological targets, emphasizing the importance of structure-activity relationships in drug design.

Mechanism of Action

The mechanism of action of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride in the context of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The molecular targets and pathways involved depend on the specific design of the PROTAC and the target protein being degraded .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological/Industrial Role Key Differences Source
(4-Piperidin-1-yl-phenyl)methanol C₁₂H₁₇NO Piperidin-1-yl attached to para-position of benzyl alcohol Synthetic intermediate; purity: 98% (used in R&D) Free base form, lacks hydrochloride salt
Tolterodine Derivative
(1-(4-(Hydroxymethyl)phenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one Hydrochloride)
C₂₂H₃₂ClNO₂ Additional propanone chain and methyl group Used in overactive bladder treatment Extended alkyl chain alters receptor binding kinetics
Fexofenadine Hydrochloride C₃₂H₃₉ClNO₄ Diphenylhydroxymethylpiperidine and carboxylic acid groups Non-sedative antihistamine (H1 receptor antagonist) Bulky diphenylmethyl group enhances selectivity for peripheral receptors
Impurity H(EP)
([1-[4-[4-(1,1-Dimethylethyl)-phenyl]butyl]piperidin-4-yl]diphenylmethanol)
C₃₅H₄₃NO tert-Butylphenyl and diphenylmethanol groups Pharmaceutical impurity in antihistamine synthesis Steric hindrance from tert-butyl group reduces metabolic stability

Table 2: Physicochemical Properties

Property {4-[(Piperidin-1-yl)methyl]phenyl}methanol Hydrochloride (4-Piperidin-1-yl-phenyl)methanol Fexofenadine Hydrochloride
Molecular Weight ~279.8 g/mol (estimated) 191.3 g/mol 538.1 g/mol
Solubility Likely water-soluble (hydrochloride salt) Low (free base) High in polar solvents
Key Functional Groups Piperidine, benzyl alcohol, hydrochloride salt Piperidine, benzyl alcohol Piperidine, diphenylmethanol, carboxylic acid
Applications Intermediate in drug synthesis Research chemical Therapeutic (allergy relief)
Stability Enhanced by hydrochloride salt Less stable (free base) Stable under standard conditions
Source

Research Findings and Functional Insights

Synthetic Utility: The compound’s piperidine core is critical for binding to biological targets. For example, fexofenadine hydrochloride leverages a similar piperidine scaffold for H1 receptor antagonism but incorporates bulkier substituents to minimize blood-brain barrier penetration, reducing sedation . Tolterodine derivatives (Table 1) demonstrate how structural elongation (e.g., propanone chains) can fine-tune muscarinic receptor affinity, highlighting the flexibility of piperidine-based pharmacophores .

Stability and Bioavailability: Hydrochloride salts, such as this compound, improve solubility and shelf-life compared to free bases. However, data gaps exist for properties like logP or exact melting points in the provided evidence . Impurity H(EP) (Table 1) illustrates how steric bulk (tert-butyl groups) can complicate synthesis and purification, emphasizing the need for controlled reaction conditions .

Further in vitro studies are required to validate this hypothesis .

Biological Activity

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride is a synthetic organic compound characterized by its unique combination of piperidine and phenolic structures. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of drug development. Despite limited specific studies on this compound, its structural features suggest possible interactions with various biological targets.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as having a piperidine ring connected to a phenyl group, which is further bonded to a hydroxymethyl (-CH2OH) moiety. The hydrochloride form indicates the presence of hydrochloric acid in its salt form, which may enhance its solubility and bioavailability.

Synthesis Methodology:
The synthesis typically involves:

  • Reaction of piperidine with benzyl chloride.
  • Reduction processes to form the hydroxymethyl group.
  • Formation of the hydrochloride salt, often using solvents like ethanol or methanol and catalysts such as palladium on carbon for reduction.

While specific mechanisms of action for this compound remain largely unexplored, compounds with similar piperidine structures have been known to interact with various receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, which could lead to various pharmacological effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially inferred from related piperidine derivatives. Research indicates that modifications in the functional groups attached to the piperidine ring can significantly influence biological activity. For instance, compounds with electron-donating or electron-withdrawing groups have shown varied antibacterial and antifungal properties .

Compound Name Structure Features Unique Aspects
1-(4-Piperidinyl)-2-propanolPiperidine ring with a propanol groupOften used as an analgesic agent
4-(2-Hydroxyethyl)piperidineHydroxyethyl group attached to piperidineExhibits distinct sedative effects
1-(4-Methoxyphenyl)piperazinePiperazine ring with a methoxyphenyl substituentKnown for its antipsychotic properties

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of SAR in predicting the effects of this compound.

Case Studies and Research Findings

There is a notable absence of direct studies focusing solely on this compound; however, related research provides valuable insights:

  • Antimicrobial Activity : Studies on piperidine derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds that include hydroxyl or halogen substitutions on their phenolic rings exhibited enhanced antimicrobial properties .
  • Cytotoxic Effects : Related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, indicating that structural modifications can lead to increased potency against specific targets .
  • Computational Studies : Computational methods have been employed to predict the pharmacological effects based on structural characteristics. These studies suggest that this compound may interact with key biological targets involved in disease pathways .

Q & A

Q. How is chiral purity ensured if stereoisomers are present in synthetic batches?

  • Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) to resolve enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis (e.g., using (R)- or (S)-proline catalysts) minimizes racemization .

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